Dichlorosilanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorosilanone is a chemical compound with the formula SiH2Cl2. It is a colorless, highly reactive gas at room temperature and atmospheric pressure. This compound is primarily used in the semiconductor industry for the deposition of silicon nitride and silicon dioxide films through chemical vapor deposition processes .
准备方法
Dichlorosilanone can be synthesized through several methods. One common synthetic route involves the reaction of silicon with hydrogen chloride gas. This reaction produces trichlorosilane, which can then be disproportionated to yield this compound and silicon tetrachloride . Another method involves the hydrolysis of dichlorosilane in the presence of water vapor, which initially forms monomeric prosiloxane that rapidly polymerizes .
化学反应分析
Dichlorosilanone undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. In the presence of water, it hydrolyzes to form silicon oxyhydride and hydrochloric acid . It can also react with ammonia to form silicon nitride, a process commonly used in semiconductor manufacturing . Additionally, this compound can undergo oxidation reactions to form silicon dioxide .
科学研究应用
Dichlorosilanone has several scientific research applications, particularly in the fields of chemistry, biology, and industry. In chemistry, it is used as a precursor for the synthesis of various silicon-based materials, including silicon nitride and silicon dioxide films . In biology, it is used in the development of biosensors and other diagnostic tools . In the industrial sector, this compound is used in the production of high-purity silicon for semiconductor devices .
作用机制
The mechanism of action of dichlorosilanone involves its high reactivity with water and other nucleophiles. When exposed to water, it rapidly hydrolyzes to form silicon oxyhydride and hydrochloric acid . This reaction is highly exothermic and can cause severe burns upon contact with skin or mucous membranes . In the presence of ammonia, this compound reacts to form silicon nitride, a process that is essential for the deposition of silicon nitride films in semiconductor manufacturing .
相似化合物的比较
Dichlorosilanone is similar to other chlorosilanes, such as trichlorosilane and silicon tetrachloride. it is unique in its high reactivity and its ability to form silicon nitride films at lower temperatures compared to other chlorosilanes . Trichlorosilane, for example, is less reactive and requires higher temperatures for the deposition of silicon nitride . Silicon tetrachloride, on the other hand, is primarily used for the production of high-purity silicon and does not form silicon nitride films as efficiently as this compound .
属性
CAS 编号 |
73551-05-0 |
---|---|
分子式 |
Cl2OSi |
分子量 |
114.99 g/mol |
IUPAC 名称 |
dichloro(oxo)silane |
InChI |
InChI=1S/Cl2OSi/c1-4(2)3 |
InChI 键 |
RJNIYSQKLSWQAD-UHFFFAOYSA-N |
规范 SMILES |
O=[Si](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。